An In-depth Technical Guide to 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid: Physicochemical Properties and Characterization
An In-depth Technical Guide to 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid: Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and characterization of 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its parent compound, 7-Chlorothieno[2,3-c]pyridine, and related derivatives, alongside theoretical predictions and established analytical methodologies. This approach provides a robust framework for researchers working with or considering this compound in drug discovery and development.
Introduction and Significance
Thienopyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The fusion of a thiophene and a pyridine ring creates a scaffold that can be readily functionalized to interact with various biological targets. The parent compound, 7-Chlorothieno[2,3-c]pyridine, serves as a key synthetic intermediate for more complex pharmaceutical agents.[2][3] The introduction of a carboxylic acid group at the 4-position, yielding 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid, is anticipated to modulate the compound's physicochemical properties, such as solubility and acidity, and to provide a handle for further chemical modifications, such as amide bond formation.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid. Properties for the parent compound, 7-Chlorothieno[2,3-c]pyridine, are included for comparison.
| Property | 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid (Predicted/Calculated) | 7-Chlorothieno[2,3-c]pyridine (Experimental) | Data Source |
| Chemical Structure | ![]() | ![]() | - |
| CAS Number | Not available | 28948-58-5 | [2][4] |
| Molecular Formula | C₈H₄ClNO₂S | C₇H₄ClNS | [5] |
| Molecular Weight | 213.64 g/mol | 169.63 g/mol | [5] |
| Appearance | Predicted to be a white to off-white solid | White to light yellow solid | [5] |
| Melting Point | Not available. Expected to be higher than the parent compound due to the carboxylic acid group. | Not available | - |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. The sodium salt would be more water-soluble. | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [4] |
| pKa | The pKa of the carboxylic acid is estimated to be in the range of 3-5, typical for aromatic carboxylic acids. The pKa of the pyridine nitrogen is predicted to be lower than that of pyridine itself due to the electron-withdrawing nature of the fused ring system and the carboxylic acid. | The pKa of the pyridine nitrogen is predicted to be around -0.35. | [2] |
Synthesis and Purification
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid.
Step-by-Step Methodology:
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Lithiation: 7-Chlorothieno[2,3-c]pyridine is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to deprotonate the 4-position of the pyridine ring, forming a lithiated intermediate. The regioselectivity of this step is crucial and may require optimization.
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Carboxylation: Solid carbon dioxide (dry ice) or a stream of CO₂ gas is introduced into the reaction mixture. The lithiated intermediate acts as a nucleophile, attacking the carbon dioxide to form a lithium carboxylate salt.
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Acidic Workup: The reaction is quenched by the addition of an aqueous acid, such as dilute hydrochloric acid. This protonates the carboxylate salt, yielding the desired 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Characterization and Analytical Methods
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid. The following section details the expected outcomes from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: The protons on the thienopyridine ring system are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will depend on the electronic environment and the relative positions of the protons.
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Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon: The carbon of the carboxylic acid group is expected to appear in the downfield region of the spectrum (typically δ 160-180 ppm).
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Aromatic Carbons: The carbons of the thienopyridine ring system will have characteristic chemical shifts in the aromatic region (typically δ 110-160 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (213.64 g/mol for C₈H₄ClNO₂S). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak (M⁺ and M+2).
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Major Fragments: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and the loss of carbon monoxide (-CO, 28 Da) after initial fragmentation.
Caption: Predicted mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Absorptions (Predicted):
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O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[6]
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C=O Stretch: A strong absorption band is expected between 1680-1710 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.[6]
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C-Cl Stretch: A moderate absorption may be observed in the fingerprint region (around 600-800 cm⁻¹) corresponding to the C-Cl stretch.
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Aromatic C=C and C=N Stretches: Multiple sharp to medium bands are expected in the 1400-1600 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound.
Typical HPLC Method:
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Column: A reversed-phase C18 column is commonly used for the analysis of small organic molecules.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance is suitable. Based on the parent compound, UV maxima can be expected around 230 and 300 nm.[4]
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Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
Conclusion
7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid represents a valuable, yet underexplored, building block for the synthesis of novel pharmaceutical agents. While direct experimental data is sparse, this technical guide provides a comprehensive, predictive overview of its physicochemical properties, a plausible synthetic route, and detailed characterization methodologies. The information presented herein is intended to serve as a foundational resource for researchers, enabling them to synthesize, purify, and characterize this compound with a high degree of confidence, thereby accelerating its potential application in drug discovery and development programs.
References
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Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (2015, January 20). ResearchGate. Retrieved March 25, 2026, from [Link]
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Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. (n.d.). NIST WebBook. Retrieved March 25, 2026, from [Link]
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Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023, October 9). ResearchGate. Retrieved March 25, 2026, from [Link]
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7-CHLOROTHIENO[3,2-B]PYRIDINE-6-CARBOXYLIC ACID. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]
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7-Chlorothieno[2,3-c]pyridine. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
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![Chemical structure of 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](https://i.imgur.com/your-image-url.png)
